molecular formula C17H18O3 B14138419 Propan-2-yl 4-(4-methylphenoxy)benzoate

Propan-2-yl 4-(4-methylphenoxy)benzoate

Cat. No.: B14138419
M. Wt: 270.32 g/mol
InChI Key: GPEWXIRVKSTQOR-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(4-methylphenoxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to a propan-2-yl group and a 4-(4-methylphenoxy) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(4-methylphenoxy)benzoate typically involves the esterification of 4-(4-methylphenoxy)benzoic acid with propan-2-ol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(4-methylphenoxy)benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield 4-(4-methylphenoxy)benzoic acid and propan-2-ol.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a catalyst for halogenation.

Major Products Formed

    Hydrolysis: 4-(4-methylphenoxy)benzoic acid and propan-2-ol.

    Reduction: Corresponding alcohol.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Propan-2-yl 4-(4-methylphenoxy)benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Propan-2-yl 4-(4-methylphenoxy)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the compound’s structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-hydroxybenzoate: Similar ester structure but with a hydroxy group instead of a methylphenoxy group.

    Propan-2-yl 4-methoxybenzoate: Similar ester structure but with a methoxy group instead of a methylphenoxy group.

    Propan-2-yl 4-chlorobenzoate: Similar ester structure but with a chloro group instead of a methylphenoxy group.

Uniqueness

Propan-2-yl 4-(4-methylphenoxy)benzoate is unique due to the presence of the 4-(4-methylphenoxy) substituent, which can impart distinct chemical and biological properties compared to other similar esters. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C17H18O3

Molecular Weight

270.32 g/mol

IUPAC Name

propan-2-yl 4-(4-methylphenoxy)benzoate

InChI

InChI=1S/C17H18O3/c1-12(2)19-17(18)14-6-10-16(11-7-14)20-15-8-4-13(3)5-9-15/h4-12H,1-3H3

InChI Key

GPEWXIRVKSTQOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)OC(C)C

Origin of Product

United States

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